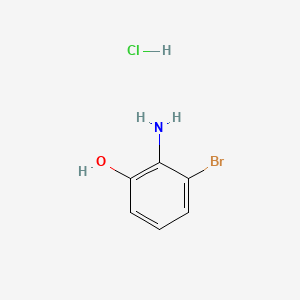

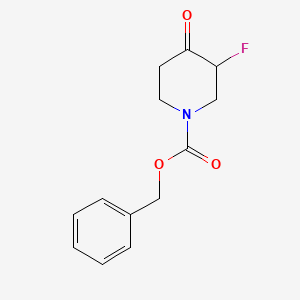

![molecular formula C24H24F2N2O B582057 (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol CAS No. 914349-62-5](/img/structure/B582057.png)

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

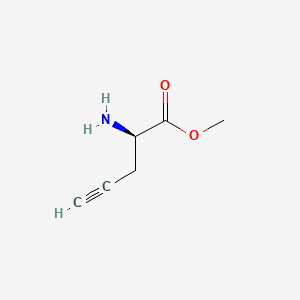

“(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol” is a compound with the molecular formula C24H24F2N2O. It has a molecular weight of 394.5 g/mol . The compound is also known by other names such as 914349-62-5, [4- [4- [bis (4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol, and 4- {4- [Bis (4-fluorophenyl)methyl]piperazinyl}benzyl alcohol .

Molecular Structure Analysis

The dihedral angle between the benzene rings in the molecule is 73.40°. The piperazine ring is close to an ideal chair conformation and the N-H hydrogen is in an equatorial position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.5 g/mol. It has a XLogP3-AA value of 4.4, indicating its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has five rotatable bonds. The exact mass and monoisotopic mass of the compound are 394.18566972 g/mol. The topological polar surface area of the compound is 26.7 Ų .Applications De Recherche Scientifique

Cannabinoid Receptor Modulation

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol: has been investigated as a novel cannabinoid receptor type 1 (CB1) inverse agonist. CB1 receptors play a crucial role in appetite regulation, metabolism, and central nervous system function. Unlike the first-generation CB1 inverse agonists (such as rimonabant), which exhibit psychiatric side effects, this compound offers new opportunities for developing peripherally active CB1 inverse agonists with fewer central side effects .

Obesity and Anorectic Effects

Given its CB1 modulation properties, this compound may hold promise as an anti-obesity drug candidate. By selectively targeting CB1 receptors, it could potentially regulate appetite and metabolism, contributing to weight management .

Neurological Disorders

Exploring the impact of this compound on neurological disorders (such as epilepsy, anxiety, or neurodegenerative diseases) is an intriguing avenue. CB1 receptors are widely distributed in the brain, and their modulation could influence neuronal activity and neurotransmitter release .

Pain Management

CB1 receptors are also involved in pain perception. Investigating whether this compound can modulate pain pathways may lead to novel analgesic strategies .

Gastrointestinal Function

CB1 receptors are present in the gastrointestinal tract. Research could explore how this compound affects gut motility, inflammation, and other gastrointestinal processes .

Mécanisme D'action

Target of Action

The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, appetite, and memory.

Mode of Action

This compound acts as an inverse agonist of the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM This results in a reduction in the basal G protein coupling activity of the CB1 receptor, as indicated by a decrease in guanosine 5’-O-(3-thio)triphosphate binding .

Biochemical Pathways

The interaction of this compound with the CB1 receptor affects the endocannabinoid system , which plays a key role in the regulation of several physiological processes. By acting as an inverse agonist, it can modulate the activity of this system, potentially influencing processes such as pain sensation, mood regulation, and appetite control .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inverse agonist activity at the CB1 receptor. This can lead to changes in neurotransmitter release and subsequent alterations in the physiological processes regulated by the endocannabinoid system .

Safety and Hazards

Orientations Futures

A related compound has shown therapeutic potential in preclinical models of psychostimulant abuse. It was effective in reducing the reinforcing effects of both cocaine and methamphetamine, but did not exhibit psychostimulant behaviors itself . This suggests that “(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol” and related compounds could be further investigated as potential treatments for psychostimulant use disorders .

Propriétés

IUPAC Name |

[4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,24,29H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLQLSLUCRCQMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661707 |

Source

|

| Record name | (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |

CAS RN |

914349-62-5 |

Source

|

| Record name | (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

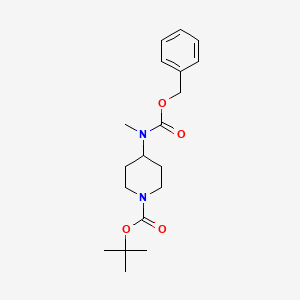

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

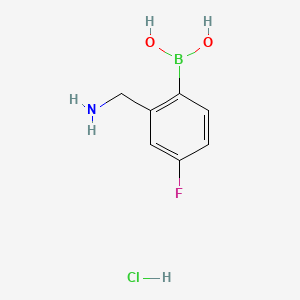

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)

Methanone](/img/structure/B581994.png)